molecular formula C9H13NO2S B2420154 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol CAS No. 143164-13-0

5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol

Cat. No.: B2420154
CAS No.: 143164-13-0
M. Wt: 199.27
InChI Key: XKGVOPVKKXUCIE-SVRRBLITSA-N
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Description

5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thieno[3,2-b]pyran ring system, which is a fused ring system combining a thiophene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the thieno[3,2-b]pyran ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of catalysts and other process aids can help to enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the compound’s application. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the amino group at the 7alpha position.

    7alpha-Amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the dimethyl groups at the 5 position.

    5,5-Dimethyl-7alpha-amino-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the dihydro functionality at the 6,7 positions.

Uniqueness

The presence of both the amino group at the 7alpha position and the hydroxyl group at the 6beta position, along with the dimethyl groups at the 5 position, gives 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol unique chemical and biological properties. These features can influence its reactivity, binding affinity, and overall functionality, making it distinct from other similar compounds.

Properties

IUPAC Name

(6S,7S)-7-amino-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2)8(11)6(10)7-5(12-9)3-4-13-7/h3-4,6,8,11H,10H2,1-2H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGVOPVKKXUCIE-SVRRBLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CS2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CS2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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